

(S)-Crizotinib in vivo antitumor efficacy validation

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Compound Focus: (S)-Crizotinib

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In Vivo Antitumor Efficacy of (S)-Crizotinib

Cancer Model	Efficacy Outcome	Dosage Regimen	Proposed Primary Mechanism	Key Findings
Colon Carcinoma (SW480 xenograft) [1]	Suppressed tumor growth [1] [2]	50 mg/kg, twice daily for 15 days [1]	MTH1 inhibition, inducing DNA damage [1]	Efficacy attributed to stereospecific inhibition of MTH1; (R)-enantiomer was ineffective [1].
Gastric Cancer (BGC-823 xenograft) [3]	Reduced tumor growth [3]	50 mg/kg, every 2 days for 30 days [3]	ROS-dependent DNA damage, independent of MTH1 [3]	Induced DNA damage markers (γ H2AX, p-ATM); efficacy reversed by antioxidant NAC [3].
Non-Small Cell Lung Cancer (NCI-H460 xenograft) [4]	Inhibited tumor growth, induced apoptosis [4]	50 mg/kg/day, for 21 days [4]	ROS-dependent ER stress, independent of MTH1 [4]	Triggered ER stress pathway (increased CHOP, ATF4); apoptosis blocked by antioxidant NAC [4].

Cancer Model	Efficacy Outcome	Dosage Regimen	Proposed Primary Mechanism	Key Findings
Melanoma (B16-F10 model) [5]	Suppressed tumor growth, enhanced anti-PD-1 therapy [5]	50 mg/kg, daily [5]	Disruption of CD147-MCT1 complex, inhibiting lactate transport [5]	Reduced lactate uptake by macrophages, suppressed CXCL13 expression, and inhibited M2 polarization [5].

Detailed Experimental Protocols

The in vivo studies shared common methodologies but were tailored to specific research questions.

Animal Model and Dosing

- Animals:** The studies typically used immunodeficient mice (e.g., nude or BALB/c mice) for xenograft models of human cancers (SW480 colon, BGC-823 gastric, NCI-H460 lung) [1] [3] [4]. One study also used immune-competent mice bearing murine B16-F10 melanoma tumors to evaluate immune effects [5].
- Dosing: (S)-Crizotinib** was commonly administered via oral gavage. A frequent and well-tolerated dosage was **50 mg/kg**, given either once daily, twice daily, or every two days, with treatment durations ranging from 15 to 30 days [5] [1] [3]. The drug was usually dissolved in a vehicle solution for administration.

Key Efficacy and Mechanism Evaluation Methods

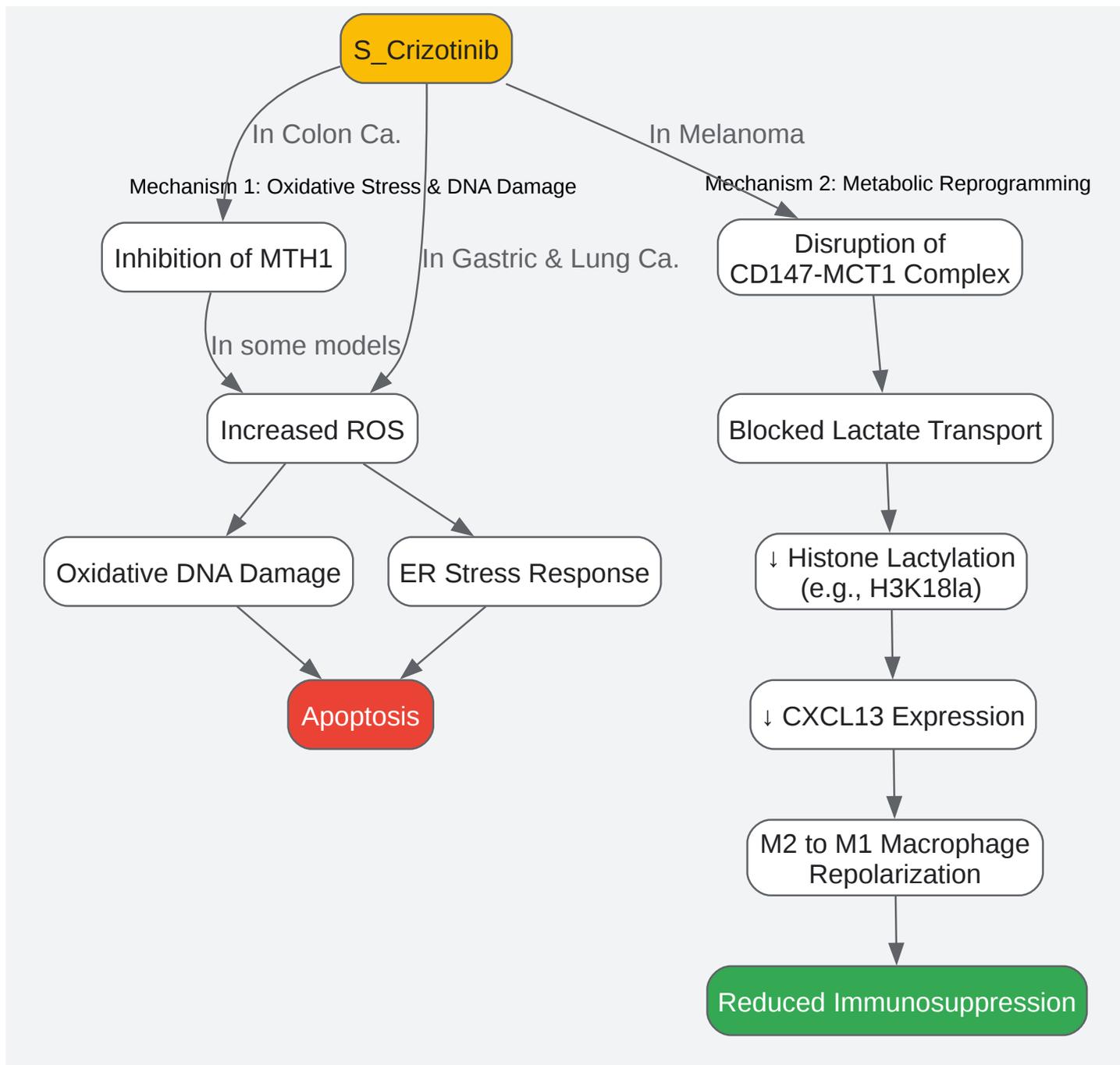
Researchers employed a range of techniques to assess tumor response and investigate the underlying biology:

- Tumor Volume Measurement:** Tumor growth was tracked by regularly measuring tumor dimensions with calipers. Tumor volume was calculated, and growth curves were plotted to visually demonstrate treatment efficacy [3] [4].
- Immunoblotting (Western Blot):** This was used to analyze protein expression and activation in excised tumor tissues. Key markers included:
 - DNA Damage:** γ H2AX, phosphorylated ATM (Ser1981) [3].

- **ER Stress/Apoptosis:** CHOP, ATF4, cleaved PARP [4].
- **Lactylation:** Histone H3 lysine 18 lactylation (H3K18la) [5].
- **Immunohistochemistry (IHC) / Immunofluorescence:** These techniques allowed for the visualization and localization of specific markers within tumor sections, such as Ki-67 (for cell proliferation), γ H2AX (DNA damage), and Cleaved Caspase-3 (apoptosis) [3] [4].
- **Flow Cytometry:** Used to analyze the tumor immune microenvironment, particularly in the melanoma model, to identify and quantify different immune cell populations (e.g., M1 vs. M2 macrophages, CD8+ T cells) [5].

Mechanism of Action and Signaling Pathways

The in vivo data reveal that **(S)-Crizotinib** exerts antitumor effects through at least two distinct, context-dependent pathways. The following diagram synthesizes these mechanisms into a unified visual overview.



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The diagram illustrates two primary antitumor mechanisms. The research evidence suggests that the MTH1 inhibition mechanism is specific to certain cancer types like colon carcinoma [1], while the ROS-dependent pathway operates independently of MTH1 in other models such as gastric and lung cancer [3] [4].

Key Insights for Researchers

- **Mechanism is Model-Dependent:** The antitumor mechanism of **(S)-Crizotinib** varies significantly across different cancer types. It is crucial to validate the primary mechanism in your specific research model rather than assuming it functions solely through MTH1 inhibition [3] [4].
- **Promising Immunomodulatory Potential:** The recent finding that **(S)-Crizotinib** can disrupt lactate metabolism and reverse immunosuppression in the tumor microenvironment opens a new avenue for its application, particularly in combination with immunotherapies like immune checkpoint inhibitors [5].
- **Synergistic Potential:** The activation of pro-survival signals like Akt as a response to **(S)-Crizotinib**-induced DNA damage [3] indicates that combination strategies with AKT inhibitors could further enhance its efficacy and overcome potential resistance.

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